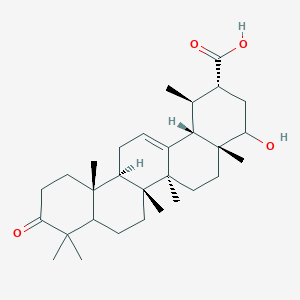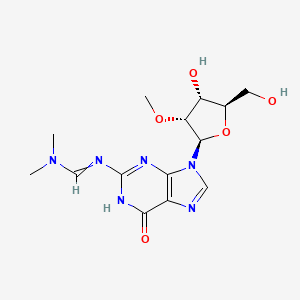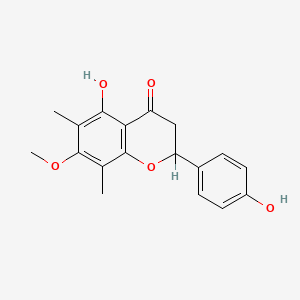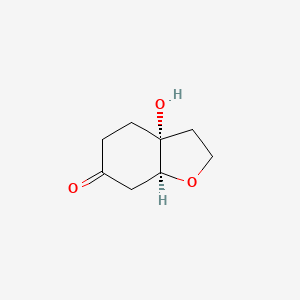
M2-NITRODIENAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
M2-NITRODIENAMINE is an inhibitor of Ca2+/Mg2+ ATPase. Nitrodienamine,, synthetic. 10-4 M cause 20 % inhibition of Ca2+/Mg2+ ATPase.
Scientific Research Applications
Antiviral Applications
- M2 inhibitors like amantadine and rimantadine are effective in influenza therapy but limited by side effects and resistance issues (Monto, 2003).
Biocompatible Materials
- Olsalazine-based metal-organic frameworks (M2(olz)), have potential in drug delivery, particularly for gastrointestinal diseases due to their high biocompatibility (Levine et al., 2016).
Magnetic Nanocarriers
- Spinel ferrites with the general formula M2+Fe23+O4 are significant in nanomedicine for targeted drug delivery, MRI, and hyperthermia treatments (Amiri et al., 2019).
Molecular Docking and DNA Interaction
- Novel metal-imine chelates show potential in pharmaceutical applications, particularly in DNA interaction and antimicrobial activities (Adam et al., 2021).
Surface Engineering
- Nitrocarburized diffusion layers on M2 type high-speed steels have applications in improving surface hardness and wear resistance (Babul et al., 2003).
Plasticizers in Composite Materials
- Aliphatic nitro azides, especially M2, show promise as plasticizers for improving the mechanical properties of composite materials (Yang et al., 2015).
Supramolecular Chemistry
- Self-assembled M2L4 coordination cages are being explored for applications in catalysis, drug delivery, and material science (Schmidt et al., 2014).
Influence on Protein Function
- The DNA-binding activity of AtMYB2 is inhibited by nitrosylation of its Cys53 residue, mediated by nitric oxide, suggesting a role in transcriptional regulation (Serpa et al., 2007).
Environmental and Analytical Applications
- Nitro azide plasticizers in electrochemical catalysts show potential for environmental applications like nitrate reduction and glucose oxidation (Zhang et al., 2015).
Regulation of Enzyme Activity
- M2 isoform of human pyruvate kinase (M2PYK) is regulated by nitrosation and oxidation, influencing its enzymatic activity and indicating potential for therapeutic targeting (Mitchell et al., 2018).
Nanostructured Materials
- Nanostructured spinel ferrites with the formula M2+Fe2O4 are used in various research areas due to their tunable magnetic properties (Mameli et al., 2019).
Pharmaceutical Manufacturing
- Analytical and sampling errors in pharmaceutical manufacturing processes, particularly in continuous manufacturing, can be discerned using variographic analysis (Vargas et al., 2017).
Muscarinic Receptor Studies
- Caramiphen and its derivatives are potent and selective for muscarinic M1 receptors, useful in neurological studies (Hudkins et al., 1993).
Dental Material Research
- The corrosion behaviors of dental casting alloys are influenced by their metal components, impacting their clinical use (Tuna et al., 2009).
Optogenetic Research
- Optogenetic transcriptional control in zebrafish demonstrates spatial and temporal precision in cell ablation studies, useful in developmental biology (Mruk et al., 2020).
properties
Molecular Formula |
C14H24N2O2 |
|---|---|
Molecular Weight |
252 Da. |
Purity |
95% (TLC, NMR, IR). |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)



![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)